2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
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Overview
Description
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is a complex organic compound that features a morpholine ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the morpholine derivative with an appropriate acylating agent to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline moiety.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce partially hydrogenated quinoxalines .
Scientific Research Applications
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and morpholine-containing molecules. Examples are:
- 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Uniqueness
What sets this compound apart is its unique combination of the morpholine and quinoxaline moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(13-24-9-11-27-12-10-24)21-15-6-2-1-5-14(15)19-20(26)23-17-8-4-3-7-16(17)22-19/h1-8H,9-13H2,(H,21,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXYQKLHMTUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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